molecular formula C11H11N3O3 B1387456 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 1105194-19-1

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1387456
CAS No.: 1105194-19-1
M. Wt: 233.22 g/mol
InChI Key: OSQYCHOACAIRME-UHFFFAOYSA-N
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Description

The compound “5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazol ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Attached to this ring is a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl group, which is a benzene ring fused with a 1,4-dioxin ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,3,4-oxadiazol ring and the 2,3-dihydro-1,4-benzodioxin ring would likely contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The 1,3,4-oxadiazol ring is known to participate in various chemical reactions . The 2,3-dihydro-1,4-benzodioxin ring could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties like solubility, melting point, and boiling point .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given the known activities of compounds containing 1,3,4-oxadiazol and 2,3-dihydro-1,4-benzodioxin rings .

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-11-14-13-10(17-11)6-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5H,3-4,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQYCHOACAIRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine

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